molecular formula C21H24N2O2 B11117096 2-cyclopropyl-1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazole

2-cyclopropyl-1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazole

Cat. No.: B11117096
M. Wt: 336.4 g/mol
InChI Key: OWGGDVPUKSMACC-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the cyclopropyl group: This step involves the cyclopropanation of the benzimidazole core using a cyclopropyl halide in the presence of a base.

    Attachment of the 4-(4-methoxyphenoxy)butyl group: This is usually done through a nucleophilic substitution reaction where the benzimidazole core reacts with 4-(4-methoxyphenoxy)butyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

2-cyclopropyl-1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazole: This compound has a similar structure but with a different substitution pattern on the phenoxy group.

    4-cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: Another structurally related compound with potential biological activities.

Uniqueness

2-cyclopropyl-1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both cyclopropyl and methoxyphenoxy groups

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

2-cyclopropyl-1-[4-(4-methoxyphenoxy)butyl]benzimidazole

InChI

InChI=1S/C21H24N2O2/c1-24-17-10-12-18(13-11-17)25-15-5-4-14-23-20-7-3-2-6-19(20)22-21(23)16-8-9-16/h2-3,6-7,10-13,16H,4-5,8-9,14-15H2,1H3

InChI Key

OWGGDVPUKSMACC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC4

Origin of Product

United States

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